![molecular formula C19H25N5 B14203808 2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine CAS No. 849700-66-9](/img/structure/B14203808.png)
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine is a compound known for its versatile applications in various fields of chemistry and biology. This compound features a pyridine core substituted with two pyrazole groups, which are further modified with trimethyl groups. The unique structure of this compound makes it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine typically involves the reaction of 2,6-dibromomethylpyridine with 3,4,5-trimethyl-1H-pyrazole in the presence of a base. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole rings can participate in electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction may lead to the formation of partially or fully reduced pyrazole rings.
科学研究应用
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine has several applications in scientific research:
作用机制
The mechanism of action of 2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine involves its interaction with specific molecular targets. For instance, in its role as an antileishmanial agent, the compound binds to the active site of the enzyme Leishmania major pteridine reductase 1 (Lm-PTR1), inhibiting its activity and thereby disrupting the parasite’s metabolic processes . The compound’s trimethylpyrazole groups enhance its binding affinity and specificity for the target enzyme.
相似化合物的比较
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another versatile ligand used in coordination chemistry.
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: Known for its applications in materials science.
Tris(3,5-dimethyl-1-pyrazolyl)methane: Used in the synthesis of boron-containing compounds.
Uniqueness
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine stands out due to its unique combination of a pyridine core with trimethyl-substituted pyrazole groups. This structure imparts distinct chemical properties, such as enhanced stability and specific binding interactions, making it valuable for various applications in research and industry.
属性
CAS 编号 |
849700-66-9 |
|---|---|
分子式 |
C19H25N5 |
分子量 |
323.4 g/mol |
IUPAC 名称 |
2,6-bis[(3,4,5-trimethylpyrazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C19H25N5/c1-12-14(3)21-23(16(12)5)10-18-8-7-9-19(20-18)11-24-17(6)13(2)15(4)22-24/h7-9H,10-11H2,1-6H3 |
InChI 键 |
WHTPDNOIVPSQOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1C)CC2=NC(=CC=C2)CN3C(=C(C(=N3)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid](/img/structure/B14203729.png)
![N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14203733.png)
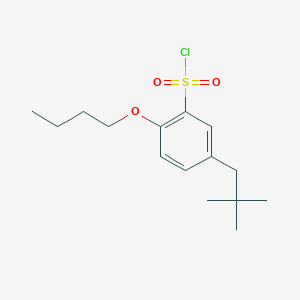
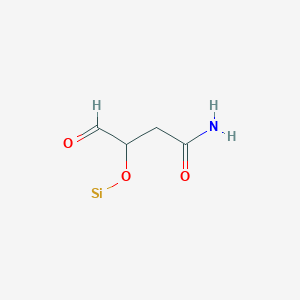
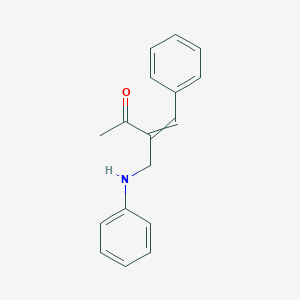
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
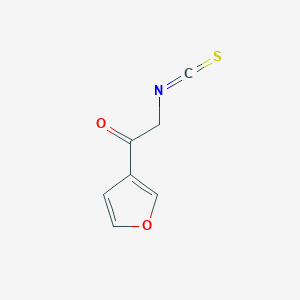
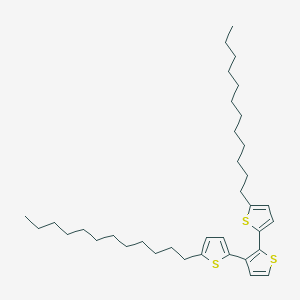
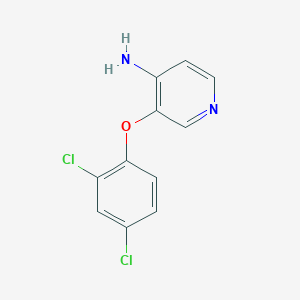
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)

